
ethyl 1,3-dimethyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 1,3-dimethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them crucial in medicinal chemistry
Mechanism of Action
Target of Action
Ethyl 1,3-dimethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
The mode of action of indole derivatives can vary based on their specific structure and target. They are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect various biochemical pathways based on their specific targets. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
The result of a compound’s action at the molecular and cellular level depends on its specific targets and mode of action. Indole derivatives have been found to exhibit various biological activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,3-dimethyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific steps for synthesizing this compound include:
Formation of Hydrazone: Reacting phenylhydrazine with an appropriate aldehyde or ketone to form a hydrazone intermediate.
Cyclization: Subjecting the hydrazone to acidic conditions to induce cyclization, forming the indole ring.
Esterification: Finally, esterifying the indole derivative to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1,3-dimethyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1,3-dimethyl-1H-indole-2-carboxylate is a valuable building block for synthesizing more complex indole derivatives that exhibit various biological activities:
- Anticancer Activity: Research indicates that indole derivatives can possess significant anticancer properties. This compound has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells .
- Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .
- Enzyme Modulation: It has been investigated for its role in modulating biological pathways and as a probe for studying enzyme functions, particularly in the context of drug metabolism and pharmacokinetics.
Biological Studies
The compound's interaction with biological systems is an area of active research:
- Receptor Antagonism: this compound has been identified as a potential antagonist for various receptors, including CRTH2 and cannabinoid receptors, which are important in inflammatory responses and pain management .
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition: Studies have highlighted its potential as an IDO inhibitor, which could be beneficial in cancer therapy by enhancing immune responses against tumors .
Industrial Applications
Beyond medicinal uses, this compound finds application in industrial chemistry:
- Dye and Pigment Production: The compound serves as a precursor for synthesizing dyes and pigments due to its vibrant color properties derived from the indole structure.
Case Studies
Case Study 1: Anticancer Activity
A study conducted by Schollmeyer et al. (1995) demonstrated that derivatives of this compound exhibited significant cytotoxic effects on human leukemia K562 cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Effects
Research by Okabe and Adachi (1998) highlighted the antibacterial properties of indole derivatives. This compound was tested against several bacterial strains and showed promising results in inhibiting growth.
Comparison with Similar Compounds
- Ethyl 1H-indole-2-carboxylate
- Methyl 1H-indole-2-carboxylate
- Ethyl 2-methylindole-3-carboxylate
Biological Activity
Ethyl 1,3-dimethyl-1H-indole-2-carboxylate is a derivative of indole, a heterocyclic compound recognized for its extensive biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory activities.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Indole derivatives are known to influence several biochemical pathways:
- Antiviral Activity : Indole derivatives can inhibit viral replication by interfering with viral enzymes.
- Anticancer Properties : They exhibit cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : These compounds have demonstrated efficacy against a range of pathogens, including bacteria and fungi.
- Anti-inflammatory Activity : They can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Research Findings
Recent studies have highlighted the diverse biological effects of this compound:
- Antitumor Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cells, particularly in breast and colon cancer models. For instance, it has been reported to activate caspase pathways leading to cell death in HCT-116 colon cancer cells .
- Antibacterial Properties : this compound has shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as a therapeutic agent against bacterial infections .
- Anti-inflammatory Effects : The compound has been tested for its ability to inhibit the production of nitric oxide and other inflammatory mediators in macrophage models, suggesting its role in managing inflammatory diseases .
Case Study 1: Anticancer Activity
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase 3/7 pathways.
Case Study 2: Antimicrobial Efficacy
In a comparative study of various indole derivatives, this compound exhibited superior antibacterial activity against Gram-positive and Gram-negative bacteria compared to traditional antibiotics .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
ethyl 1,3-dimethylindole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-4-16-13(15)12-9(2)10-7-5-6-8-11(10)14(12)3/h5-8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBKNBNJZLQOJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406454 | |
Record name | Ethyl 1,3-dimethylindole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61838-90-2 | |
Record name | Ethyl 1,3-dimethylindole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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